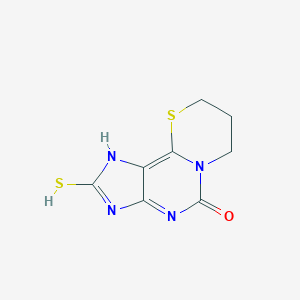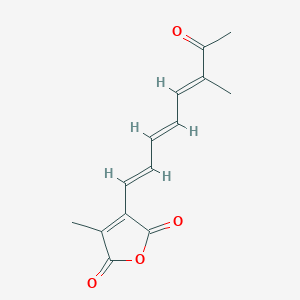
1,2-Di-O-dodecyl-3-O-(glucopyranosyl)glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di-O-dodecyl-3-O-(glucopyranosyl)glycerol, also known as Dodecyl Maltoside (DDM), is a non-ionic detergent widely used in biochemical research for solubilizing and stabilizing membrane proteins. DDM is a glycosylated lipid that is synthesized through a multi-step process and is commonly used in membrane protein research due to its mildness, low toxicity, and high solubilization power.
作用機序
DDM works by interacting with the hydrophobic regions of membrane proteins, disrupting the lipid-lipid and lipid-protein interactions that hold the membrane protein in its native state. This leads to the solubilization of the membrane protein, which can then be purified and studied in solution.
Biochemical and Physiological Effects
DDM has been shown to have minimal effects on the structure and function of membrane proteins. It does not denature or unfold the protein, and it preserves the native conformation and activity of the protein. DDM has also been shown to have minimal effects on the lipid bilayer, and it does not disrupt the membrane structure or integrity.
実験室実験の利点と制限
The advantages of using DDM in lab experiments include its mildness, low toxicity, and high solubilization power. DDM is also easy to use and readily available. The limitations of DDM include its cost and the fact that it may not be suitable for all types of membrane proteins. Some membrane proteins may require different detergents or lipid environments for solubilization and stabilization.
将来の方向性
For the use of DDM in research include the development of new methods for the solubilization and stabilization of membrane proteins, as well as the study of membrane protein complexes and their interactions with other proteins and ligands. Additionally, the use of DDM in the development of new drugs and therapies may also be explored.
合成法
The synthesis of DDM involves the reaction of dodecyl alcohol with maltose in the presence of an acid catalyst. The reaction leads to the formation of mono- and di-dodecyl maltosides, which are then separated and purified. The final product, DDM, is obtained through the selective removal of the monododecyl maltoside.
科学的研究の応用
DDM is a versatile detergent that has found widespread use in the study of membrane proteins. It is commonly used for the purification and solubilization of membrane proteins, as well as for the stabilization of membrane protein complexes. DDM is also used for the reconstitution of membrane proteins into artificial lipid bilayers, which allows for the study of their functional properties.
特性
CAS番号 |
147514-22-5 |
|---|---|
分子式 |
C33H62O10 |
分子量 |
618.8 g/mol |
IUPAC名 |
[2-dodecanoyloxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dodecanoate |
InChI |
InChI=1S/C33H62O10/c1-3-5-7-9-11-13-15-17-19-21-28(35)40-24-26(25-41-33-32(39)31(38)30(37)27(23-34)43-33)42-29(36)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-34,37-39H,3-25H2,1-2H3/t26?,27-,30-,31+,32-,33-/m1/s1 |
InChIキー |
BIOJTMVLNXQLNJ-BBEDEGKMSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)OCC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCC |
同義語 |
1,2-di-O-dodecyl-3-O-(beta-D-glucopyranosyl)glycerol 1,2-di-O-dodecyl-3-O-(glucopyranosyl)glycerol 1,2-di-O-dodecyl-3-O-(glucopyranosyl)glycerol, (beta-D-gluco-1(R))-isomer 1,2-di-O-dodecyl-3-O-(glucopyranosyl)glycerol, (beta-D-gluco-1(S))-isomer DDGlcG didodecyl-beta-D-glucopyranosyl glycerol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



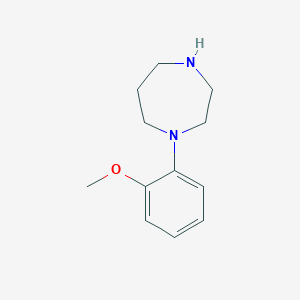
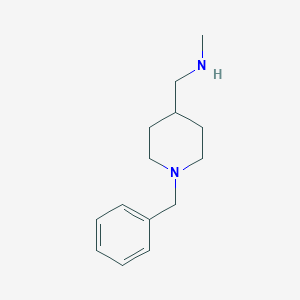
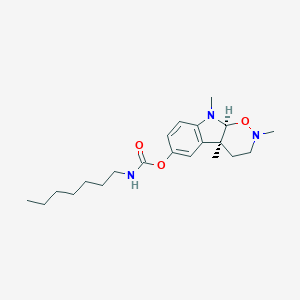
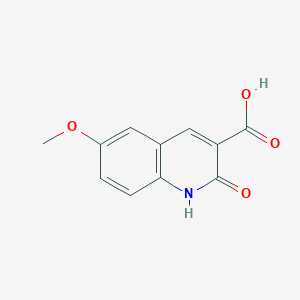
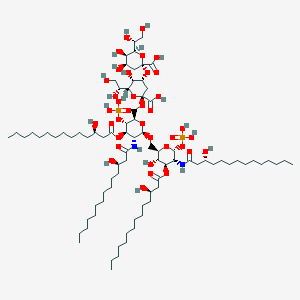
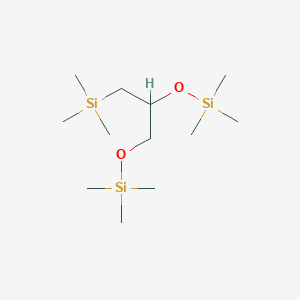
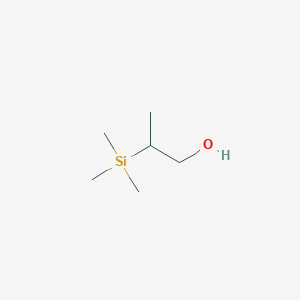
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
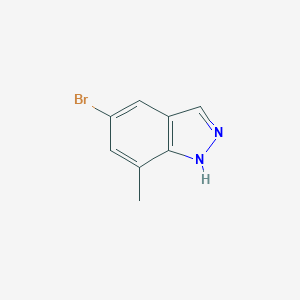
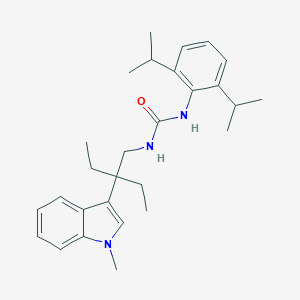
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)

